2-Amino-N-(3-cyano-benzyl)-acetamide
CAS No.:
Cat. No.: VC13419757
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-amino-N-[(3-cyanophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C10H11N3O/c11-5-8-2-1-3-9(4-8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14) |
| Standard InChI Key | IAWLQDSHTHNNOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C#N)CNC(=O)CN |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)CNC(=O)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Amino-N-(3-cyano-benzyl)-acetamide possesses a molecular weight of 189.21 g/mol and the IUPAC name 2-amino-N-[(3-cyanophenyl)methyl]acetamide. Its structure features a benzyl group substituted with a cyano (–C≡N) group at the meta position, linked to an acetamide core via a methylene bridge. The amino (–NH₂) group at the α-position of the acetamide enables participation in hydrogen bonding and nucleophilic reactions .
Table 1: Molecular descriptors of 2-Amino-N-(3-cyano-benzyl)-acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O |
| Exact Mass | 189.0903 g/mol |
| Topological Polar Surface Area | 81.8 Ų |
| LogP (Partition Coefficient) | 0.98 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s SMILES notation (C1=CC(=CC(=C1)C#N)CNC(=O)CN) and InChIKey (IAWLQDSHTHNNOQ-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications .
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.4–7.8 ppm), methylene groups adjacent to the amide (δ 3.2–3.6 ppm), and the amino group (δ 1.8–2.2 ppm). Infrared (IR) spectra show characteristic stretches for the cyano group (~2240 cm⁻¹), amide C=O (~1650 cm⁻¹), and N–H bends (~1550 cm⁻¹) .
Synthetic Methodologies
Laboratory-Scale Synthesis
A optimized one-pot protocol involves the reaction of 3-cyano-benzylamine with acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide intermediate. Subsequent hydrolysis under acidic conditions generates the free amino group .
Representative Procedure:
-
Dissolve 3-cyano-benzylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add TEA (1.2 equiv) and cool to 0°C.
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Slowly introduce acetyl chloride (1.1 equiv) and stir for 4 hours at room temperature.
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Quench with aqueous HCl (1 M), extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance yield (85–92%) and reduce reaction time. Catalytic hydrogenation using palladium on carbon (Pd/C) under 30 psi H₂ ensures efficient reduction of nitro intermediates, minimizing byproducts .
Reactivity and Functionalization
Nucleophilic Substitution
The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C, producing N-alkylated derivatives. For example, reaction with benzyl bromide yields N-benzyl-2-amino-N-(3-cyano-benzyl)-acetamide (87% yield) .
Catalytic Reduction
Hydrogenation over Raney nickel selectively reduces the cyano group to an amine without affecting the amide bond. This generates 2-amino-N-(3-aminomethyl-benzyl)-acetamide, a valuable intermediate for polyamide synthesis .
Table 2: Key reactions of 2-Amino-N-(3-cyano-benzyl)-acetamide
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78 |
| Reduction | H₂, Raney Ni, EtOH | 3-Aminomethyl-benzyl analog | 85 |
| Acylation | Ac₂O, pyridine, RT | N-Acetylated product | 91 |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors, with its cyano group enabling click chemistry modifications. For instance, coupling with propargyl bromide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked analogs with antiproliferative activity against cancer cell lines (IC₅₀ = 2.1–8.4 μM) .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar interactions between the amide groups and CO₂ molecules .
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